2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Overview
Description
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design and development. The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like DMF or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold in the design of new drugs, particularly for its potential as a kinase inhibitor and its ability to mimic purine analogs.
Biological Research: It is studied for its role in inhibiting enzymes such as c-AMP phosphodiesterase and tyrosine kinase, making it a candidate for treating diseases like cancer and cardiovascular disorders.
Pharmaceutical Industry: The compound is explored for its potential as a calcium channel blocker and KATP channel opener, which are important in developing treatments for hypertension and diabetes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as c-AMP phosphodiesterase and tyrosine kinase, which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
2-Aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity.
2-Aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles: These compounds have additional ring structures, which can enhance their potency and selectivity as enzyme inhibitors.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-12(9-5-3-2-4-6-9)13-15-10(14(19)20)7-11(18)17(13)16-8/h2-7,16H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAAQIZBTCKBFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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